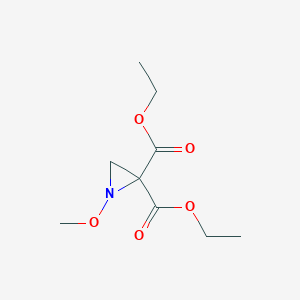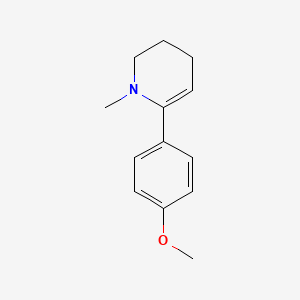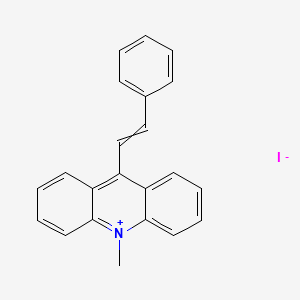
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide is a chemical compound known for its unique structure and properties It belongs to the class of acridinium compounds, which are characterized by their acridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide typically involves the reaction of 10-methylacridinium with a phenylethenyl group. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction involves the use of benzyltriphenylphosphonium chloride as the ylide and a suitable base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
Scientific Research Applications
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in various chemical analyses.
Biology: The compound is employed in biological assays to study cellular processes and interactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide involves its interaction with molecular targets and pathways. The compound can act as a fluorescent probe, binding to specific molecules and emitting light upon excitation. This property is utilized in various assays to detect and quantify biological molecules. Additionally, the compound’s structure allows it to participate in electron transfer reactions, making it useful in redox studies .
Comparison with Similar Compounds
- 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium iodide
- 9-Mesityl-10-methylacridinium perchlorate
Comparison: Compared to similar compounds, 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide is unique due to its phenylethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity .
Properties
CAS No. |
60023-01-0 |
|---|---|
Molecular Formula |
C22H18IN |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
10-methyl-9-(2-phenylethenyl)acridin-10-ium;iodide |
InChI |
InChI=1S/C22H18N.HI/c1-23-21-13-7-5-11-19(21)18(20-12-6-8-14-22(20)23)16-15-17-9-3-2-4-10-17;/h2-16H,1H3;1H/q+1;/p-1 |
InChI Key |
AACMWJQXFPYRLY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinolin-4(1H)-yl]ethan-1-one](/img/structure/B14605998.png)
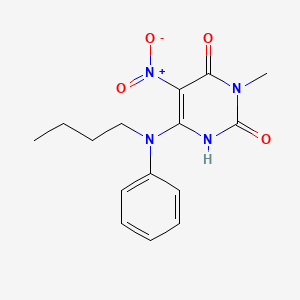
![(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14606009.png)
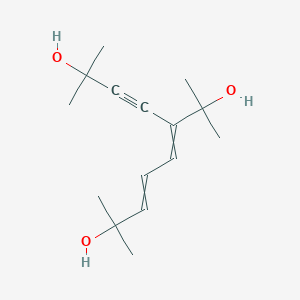
![(2-Phenylcyclopropyl){4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanone](/img/structure/B14606017.png)
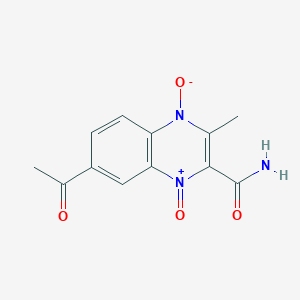
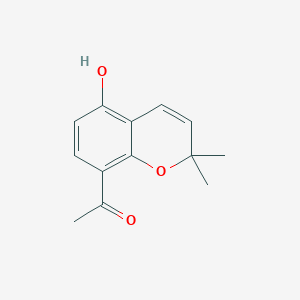
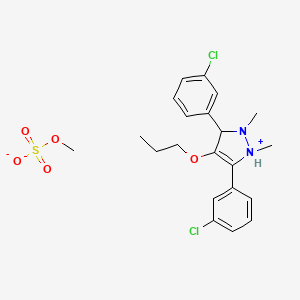

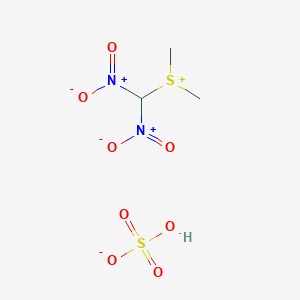
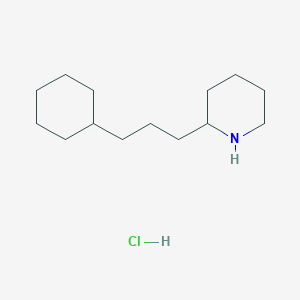
![2,5-Pyrrolidinedione, 1-[1-oxo-3-[(triphenylmethyl)amino]propoxy]-](/img/structure/B14606059.png)
